molecular formula C21H22Cl2N2O4 B2640574 (E)-2-(2,4-dichlorophenoxy)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide CAS No. 1235692-40-6

(E)-2-(2,4-dichlorophenoxy)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2640574
CAS No.: 1235692-40-6
M. Wt: 437.32
InChI Key: IDHWVFMEWUQGQC-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2,4-dichlorophenoxy)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H22Cl2N2O4 and its molecular weight is 437.32. The purity is usually 95%.
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Scientific Research Applications

Molecular Design for Enhanced Solubility and Absorption

  • Shibuya et al. (2018) reported on a molecule similar to the one , highlighting the role of molecular design in enhancing aqueous solubility and oral absorption. This research is significant for understanding how structural modifications can influence the pharmacokinetic properties of compounds related to (E)-2-(2,4-dichlorophenoxy)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide (Shibuya et al., 2018).

Synthesis and Antagonist Activity

  • Watanabe et al. (1993) discussed the synthesis of compounds including 4-(benzo[b]furan-2-yl)piperidines and their 5-HT2 antagonist activity. This research is relevant for understanding the synthesis process and potential biological activities of similar compounds (Watanabe et al., 1993).

Antibacterial Potential of Acetamide Derivatives

  • Iqbal et al. (2017) explored acetamide derivatives, focusing on their antibacterial potentials. This study provides insights into the possible antibacterial applications of similar compounds (Iqbal et al., 2017).

Pharmacological Evaluation of Piperazine Derivatives

  • Kumar et al. (2017) synthesized and evaluated novel derivatives of piperazine, which is structurally related to the compound . This research is helpful for understanding the pharmacological potential and synthesis techniques of similar compounds (Kumar et al., 2017).

In Vitro Antibacterial Activity

  • Srivastava et al. (2007) designed novel methylamino piperidinyl substituted oxazolidinones and evaluated their antibacterial activities. This study contributes to understanding the potential antibacterial applications of similar compounds (Srivastava et al., 2007).

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O4/c22-16-3-5-19(18(23)12-16)29-14-20(26)24-13-15-7-9-25(10-8-15)21(27)6-4-17-2-1-11-28-17/h1-6,11-12,15H,7-10,13-14H2,(H,24,26)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHWVFMEWUQGQC-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.